4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide
Description
4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide (CAS: 1305784-43-3) is a synthetic carbothioamide derivative characterized by a benzene ring substituted with a phenoxy group at the para position. The phenoxy group is further modified at the meta position with a dimethylamino moiety, while the carbothioamide (-C(=S)-NH₂) functional group occupies the benzene ring's ortho position. This compound’s structural uniqueness lies in its combination of electron-donating (dimethylamino) and electron-withdrawing (carbothioamide) groups, which may influence its physicochemical properties and reactivity .
Properties
IUPAC Name |
4-[3-(dimethylamino)phenoxy]benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-17(2)12-4-3-5-14(10-12)18-13-8-6-11(7-9-13)15(16)19/h3-10H,1-2H3,(H2,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXIKQNBFBIABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide typically involves the reaction of 3-(dimethylamino)phenol with 4-chlorobenzene-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities.
- Catalysis Studies : It is utilized in various catalytic processes due to its ability to participate in oxidation, reduction, and substitution reactions .
Biology
- Antimicrobial Activity : In vitro studies have demonstrated significant antimicrobial properties against various bacterial strains. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .
- Anticancer Properties : The compound exhibits cytotoxic effects against several human cancer cell lines. Notably:
Medicine
- Therapeutic Potential : Ongoing research explores its potential as a therapeutic agent for various diseases, particularly in oncology due to its anticancer efficacy.
Case Study 1: Antimicrobial Efficacy
A study on various thioamide derivatives highlighted structural modifications that significantly enhanced antimicrobial activity against resistant bacterial strains, emphasizing the importance of chemical structure on efficacy.
Case Study 2: Cytotoxicity Assessment
In vivo studies demonstrated that administration of the compound led to reduced tumor growth in xenograft models, indicating its potential as an effective anticancer agent.
Case Study 3: Safety Profile
Toxicological assessments revealed a favorable safety profile for this compound, with no significant adverse effects observed at therapeutic doses in animal models .
Mechanism of Action
The mechanism of action of 4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of benzene-carbothioamide derivatives. Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison
Research Findings and Limitations
- Knowledge Gaps: Lack of experimental data (e.g., solubility, logP, IC₅₀ values) limits a direct comparison of pharmacological or industrial utility.
Biological Activity
4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-(dimethylamino)phenol with benzene-1-carbothioic acid. The synthetic route can be summarized as follows:
- Formation of the Thioamide : The initial step involves the reaction of the phenolic compound with a suitable thioamide precursor.
- Purification : The product is purified using recrystallization or chromatography to achieve high purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated cytotoxic effects against several human cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
Mechanistic studies revealed that this compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) : It has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
- Gene Expression Modulation : The compound can modulate the expression of genes associated with inflammation and cell cycle regulation, contributing to its anti-inflammatory and anticancer effects .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted on various derivatives of thioamide compounds showed that modifications in the structure significantly enhanced antimicrobial activity against resistant strains of bacteria.
- Cytotoxicity Assessment : In vivo studies demonstrated that administration of the compound led to reduced tumor growth in xenograft models, indicating its potential as an effective anticancer agent.
- Safety Profile : Toxicological assessments revealed a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
